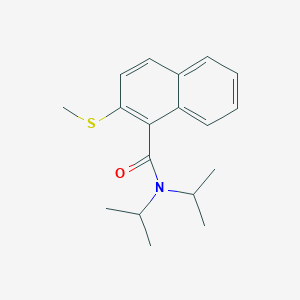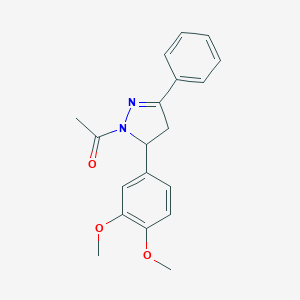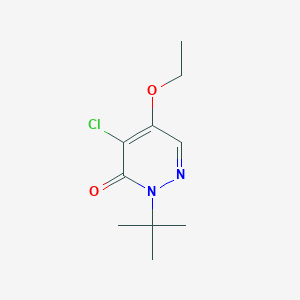![molecular formula C16H18N4O B259276 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. MI-773 is a member of the indole-3-carbonitrile family of compounds and has been shown to inhibit the activity of the p53-MDM2 protein-protein interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.
作用机制
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile works by inhibiting the interaction between p53 and MDM2, which leads to the stabilization and activation of p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, and is often overexpressed in cancer cells. By inhibiting the p53-MDM2 interaction, this compound allows p53 to accumulate in the cell and activate its downstream targets, leading to cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and sensitizing cells to chemotherapy and radiation therapy, this compound can also inhibit cell migration and invasion, and can induce autophagy in certain cancer cell types. This compound has also been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
实验室实验的优点和局限性
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and is stable under a variety of conditions. This compound has also been extensively studied in preclinical models, making it a well-characterized tool compound for studying the p53-MDM2 pathway. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, this compound is specific to the p53-MDM2 interaction, and may not be effective in cancers that have mutations in the p53 pathway.
未来方向
There are several potential future directions for research on 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another area of interest is the identification of biomarkers that can predict which patients will respond to this compound treatment. Additionally, there is interest in combining this compound with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, to enhance its efficacy. Finally, there is interest in studying the role of this compound in other disease contexts, such as neurodegenerative diseases, where p53 has been implicated in disease pathology.
合成方法
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can be synthesized using a variety of methods. One such method involves the reaction of 1H-indole-3-carbonitrile with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with 2-(2-oxoethyl)acetonitrile to yield this compound. Other methods involve the use of different starting materials and reagents, but the overall goal is to produce this compound in a pure and efficient manner.
科学研究应用
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that this compound can induce apoptosis in cancer cells that express wild-type p53, but has little effect on cells that lack functional p53. In vivo studies have demonstrated that this compound can inhibit tumor growth in mouse models of various types of cancer, including breast, lung, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.
属性
分子式 |
C16H18N4O |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O/c1-18-6-8-19(9-7-18)16(21)12-20-11-13(10-17)14-4-2-3-5-15(14)20/h2-5,11H,6-9,12H2,1H3 |
InChI 键 |
UUADRZYAYJXAGN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
规范 SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B259193.png)
![Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B259194.png)
![Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate](/img/structure/B259196.png)
![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)


![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)



![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)

